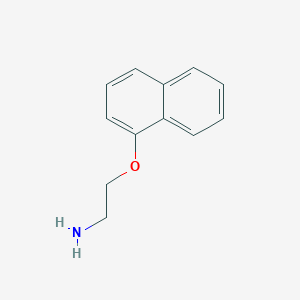![molecular formula C9H17N3O B1285341 2-{[(1,3,5-trimetil-1H-pirazol-4-il)metil]amino}etanol CAS No. 400877-08-9](/img/structure/B1285341.png)
2-{[(1,3,5-trimetil-1H-pirazol-4-il)metil]amino}etanol
Descripción general
Descripción
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
Este compuesto, con su núcleo de pirazol, es de interés en la investigación farmacéutica debido a que los derivados del pirazol se asocian con una amplia gama de actividades biológicas. El anillo de pirazol es una estructura prominente que se encuentra en compuestos con propiedades analgésicas, antiinflamatorias y antipiréticas . Es posible que el 2-{[(1,3,5-trimetil-1H-pirazol-4-il)metil]amino}etanol pueda utilizarse como precursor o intermedio en la síntesis de fármacos que se dirijan a estas áreas terapéuticas.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as nucleophilic addition-elimination reactions .
Result of Action
Similar compounds have shown a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Análisis Bioquímico
Biochemical Properties
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol could be explored for its neuroprotective properties, particularly in the context of neurological disorders.
Cellular Effects
The effects of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, potentially leading to changes in gene expression . Additionally, its impact on cellular metabolism suggests that it could alter metabolic flux and metabolite levels, which could have implications for cell function and health.
Molecular Mechanism
At the molecular level, 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . The compound’s ability to form hydrogen bonds with other molecules facilitates these interactions, making it a versatile agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is vital for optimizing the compound’s efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWNXWEEXGYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586173 | |
| Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-08-9 | |
| Record name | 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)

